REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:12])[c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][c:10]2[NH2:11].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:13][C:14](=[O:15])[O:16][C:17]([CH3:18])=[O:19]>>[Br:1][c:2]1[c:3]([F:12])[c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][c:10]2[NH:11][C:14]([CH3:13])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c[nH]c2ncc(Br)c(F)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1c[nH]c2ncc(Br)c(F)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |